molecular formula C9H10ClNO2 B1672495 Fenclonine CAS No. 7424-00-2

Fenclonine

Cat. No. B1672495
CAS RN: 7424-00-2
M. Wt: 199.63 g/mol
InChI Key: NIGWMJHCCYYCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenclonine, also known as para-chlorophenylalanine (PCPA), acts as a selective and irreversible inhibitor of tryptophan hydroxylase, which is a rate-limiting enzyme in the biosynthesis of serotonin . It has been used experimentally to treat carcinoid syndrome, but the side effects, mostly hypersensitivity reactions and psychiatric disturbances, have prevented development for this use .


Molecular Structure Analysis

Fenclonine has a molecular formula of C9H10ClNO2. Its average mass is 199.634 Da and its monoisotopic mass is 199.040009 Da .


Physical And Chemical Properties Analysis

Fenclonine has a density of 1.3±0.1 g/cm3, a boiling point of 339.5±32.0 °C at 760 mmHg, and a flash point of 159.1±25.1 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Serotonin Depletion Studies

    • Field : Neuropharmacology
    • Application : Fenclonine is used in scientific research to investigate the effects of serotonin depletion .
    • Method : Fenclonine acts as a selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin . The effects of serotonin depletion from fenclonine are so drastic that serotonin cannot even be detected immunohistochemically within the first day after administration of a control dose .
    • Results : After one week, 10% of control values had replenished in the raphe nucleus, and after two weeks from initial treatment as much was again detected in the hypothalamus region .
  • Tryptophan Hydroxylase Inhibition

    • Field : Biochemistry
    • Application : Fenclonine acts as a selective and irreversible inhibitor of tryptophan hydroxylase .
    • Method : This inhibition is achieved through the administration of Fenclonine .
    • Results : This inhibition is significant as tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin .
  • Blood Lymphocytes Proliferation Regulation

    • Field : Immunology
    • Application : Fenclonine has been used in studies to regulate the proliferation of rat blood lymphocytes .
    • Method : The method involves the administration of Fenclonine and observing its effects on the proliferation of rat blood lymphocytes .
    • Results : The results of these studies are not specified in the available resources .
  • Serotonin Uptake Inhibition
    • Field : Neuropharmacology
    • Application : Fenclonine has been used in studies to inhibit serotonin uptake .
    • Method : The method involves the administration of Fenclonine and observing its effects on serotonin uptake .
    • Results : The results of these studies are not specified in the available resources .

Safety And Hazards

Fenclonine has been used experimentally to treat carcinoid syndrome, but the side effects, mostly hypersensitivity reactions and psychiatric disturbances, have prevented development for this use . More detailed safety data can be found in the Safety Data Sheet .

properties

IUPAC Name

2-amino-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWMJHCCYYCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51274-82-9 (hydrochloride)
Record name Fenclonine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045139
Record name Fenclonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Administration of the specific serotonin depletor p-chlorophenylalanine to rats resulted in marked inhibition of tryptophan hydroxylase of the brain. The enzyme inhibition can be correlated with and is assumed to be responsible for brain serotonin depletion. Although p-chlorophenylalanine is a competitive inhibitor of tryptophan hydroxylase in vitro, it causes an irreversible inactivation of the enzyme in vivo. The findings also support the conclusion that tryptophan hydroxylation is the rate-limiting step in serotonin biosynthesis.
Record name Fenclonine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fenclonine

Color/Form

Crystals from methanol

CAS RN

7424-00-2, 1991-78-2
Record name 4-Chloro-DL-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7424-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenclonine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenclonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylalanine, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenclonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(p-chlorophenyl)-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENCLONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5J7E3L9SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fenclonine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

238-240 °C
Record name Fenclonine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenclonine
Reactant of Route 2
Fenclonine
Reactant of Route 3
Reactant of Route 3
Fenclonine
Reactant of Route 4
Fenclonine
Reactant of Route 5
Reactant of Route 5
Fenclonine
Reactant of Route 6
Fenclonine

Citations

For This Compound
323
Citations
VY Cremata Jr, BK Koe - Diseases of the Nervous System, 1968 - psycnet.apa.org
IN A CLINICAL TRIAL CONDUCTED IN A GROUP OF 6 NORMAL PRISON INMATE VOLUNTEERS, FENCLONINE (P-CHLOROPHENYLALANINE) PRODUCED A DECLINE IN …
Number of citations: 7 psycnet.apa.org
F Sicuteri - Pharmacological Research Communications, 1971 - Elsevier
… In some migraine patients treated with reserpine and, in a major extent, with fenclonine, a … with fenclonine, was also clearly detectable. The pain syndrome following fenclonine was …
Number of citations: 40 www.sciencedirect.com
F Sicuteri - Pharmacological Research Communications, 1972 - Elsevier
… The features of the fenclonine syndrome suggest that pain is central in nature. Following the serotonin theory, a trial was carried out with the aim of correcting the presumable lack or …
Number of citations: 37 www.sciencedirect.com
TN Chase, AM Watanabe, HKH Brodie… - Archives of …, 1972 - jamanetwork.com
… Recently, human and animal studies have shown that fenclonine (DL-… six patients subsequently given fenclonine … At the time of maximum dose treatment with fenclonine, the …
Number of citations: 21 jamanetwork.com
M Nicolodi, F Sicuteri - … Advances in Tryptophan Research: Tryptophan and …, 1996 - Springer
… At the beginning of the seventies, studies carried out in our laboratory indicated that fenclonine can evoke a systemic FS which is reverted by discontinuation of the drug and appears …
Number of citations: 104 link.springer.com
M Nicolodi, F Sicuteri - Recent Advances in Tryptophan Research …, 2012 - books.google.com
… our laboratory indicated that fenclonine can evoke a systemic FS which is reverted by discontinuation of the drug and appears again with new administration of fenclonine (Sicuteri, 1971…
Number of citations: 0 books.google.com
F Sicuteri, B Anselmi, PL Del Bianco - Psychopharmacologia, 1973 - Springer
… observations on pain due to fenclonine with spontaneous human pathology? An analogy … may appear incompatible with the efficiency of fenclonine in untreatable migraine. On the other …
Number of citations: 77 link.springer.com
M Nicolodi, F Sicuteri - … Advances in Tryptophan Research: Tryptophan and …, 1996 - Springer
… Fenclonine combined with testosterone also failed to … fenclonine is capable of inducing fibromyalgia pain in headache sufferers only is seemingly supported by the fact that fenclonine …
Number of citations: 1 link.springer.com
SSS Manna, SN Umathe - Behavioural pharmacology, 2015 - ingentaconnect.com
… Further, to understand the interaction and involvement of serotonin and the ECS in the actions of paracetamol, we studied the effects of AM404 and fluoxetine in fenclonine-pretreated …
Number of citations: 19 www.ingentaconnect.com
F SICUTERI - Headache: The Journal of Head and Face Pain, 1972 - Wiley Online Library
… from fenclonine appeared with stereotypical characteristics. After 1-2 months of oral fenclonine … The treatment with fenclonine was promptly suspended and the painful phenomena …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.